molecular formula C6H5NO3 B1666305 3-Nitrophenol CAS No. 554-84-7

3-Nitrophenol

Cat. No.: B1666305
CAS No.: 554-84-7
M. Wt: 139.11 g/mol
InChI Key: RTZZCYNQPHTPPL-UHFFFAOYSA-N
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Description

3-Nitrophenol (3-NP; C₆H₅NO₃) is a nitroaromatic compound characterized by a hydroxyl (-OH) group and a nitro (-NO₂) group attached to the benzene ring in the meta position. Its molecular weight is 139.11 g/mol (CAS 554-84-7) . It is listed as a priority pollutant by the US EPA due to its toxicity to aquatic life, humans, and ecosystems, causing skin, eye, and respiratory irritation upon exposure . Industrially, 3-NP arises from pesticide manufacturing, dye synthesis, and incomplete combustion processes . Its environmental persistence and reactivity make it a critical target for remediation and comparative studies with structurally similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group at the meta position. The reaction is typically carried out at a temperature range of 45-50°C to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from 3-nitroaniline via a diazotization reaction. This involves the conversion of 3-nitroaniline to its diazonium salt, which is then hydrolyzed to yield this compound. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Thermal Decomposition and Explosive Reactions

3-Nitrophenol exhibits hazardous decomposition under specific conditions:

Condition Reactivity Energy Release Source
Heating (>150°C)Exothermic decomposition (220–410 kJ/mol)500 J/g (closed systems)
Reducing agents (e.g., K hydride)Vigorous reactions leading to detonation-
Chlorine trifluorideForms shock-sensitive explosive mixtures-

Gas-Phase Oxidation

  • OH Radicals : Phenol (from benzene oxidation) reacts with OH radicals to form phenoxy radicals, which combine with NO₂ to yield nitrophenols .

  • NO₃ Radicals : Similar pathways produce nitrophenols, with yields increasing at higher NO₂ concentrations .

Aqueous-Phase Oxidation (UV/Chlorination)

Under UV light and chlorine, this compound forms chlorinated halonitromethanes (Cl-HNMs) via:

  • Chlorine substitution

  • Benzoquinone intermediates

  • Ring opening and bond cleavage .

Microbial Reduction

Bacterial strains (e.g., Pseudomonas and Cupriavidus) degrade this compound as a carbon source:

Strain Degradation Efficiency (0.5 mM 3-NP) Key Pathway
Cupriavidus spp.100% in 24 hrsRing cleavage → NH₃
Pseudomonas spp.100% in 24 hrsOxidative enzymes

Metabolic Reduction

  • Mammals : Metabolized to m-aminophenol (via nitro-reduction) and excreted as sulfate/glucuronide conjugates .

  • Aquatic species : Excreted via kidneys (frogs) or gills (crayfish) .

Electrophilic Substitution Reactions

  • Sulfonation : Reacts with concentrated H₂SO₄ at room temperature, generating sulfonated derivatives .

  • Nitration : Forms dinitrophenols under strong nitrating conditions .

Acid-Base Reactions

This compound acts as a weak acid (pKa = 8.28 ):

C6H4(NO2)OH+OHC6H4(NO2)O+H2O(ΔH<0)\text{C}_6\text{H}_4(\text{NO}_2)\text{OH}+\text{OH}^-\rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{O}^-+\text{H}_2\text{O}\quad (\Delta H<0)

  • Heat generation : Exothermic reaction with bases (e.g., NaOH) .

Photocatalytic Degradation

  • TiO₂-mediated breakdown : UV light catalyzes degradation via hydroxyl radical attack, yielding CO₂ and H₂O .

  • Efficiency : >90% degradation under optimized conditions (pH 3–5, 25°C) .

Scientific Research Applications

Industrial Applications

1. Chemical Intermediates
3-Nitrophenol serves as an important intermediate in the synthesis of various chemical compounds, including dyes, pigments, and pharmaceuticals. It is utilized in the production of:

  • Dyes and Pigments : Used in the manufacture of synthetic dyes that impart color to textiles and other materials.
  • Pharmaceuticals : Acts as a precursor in the synthesis of drugs, including certain kinase inhibitors used in cancer therapy .

2. pH Indicator
this compound is employed as a pH indicator due to its color change properties at different pH levels. It appears colorless at pH 6.8 and yellow at pH 8.6, making it useful in titrations and other laboratory applications .

Environmental Applications

1. Biodegradation Studies
Research has shown that this compound can be effectively degraded by certain bacteria, such as Pseudomonas putida. This biodegradation capability is crucial for bioremediation efforts aimed at cleaning up nitrophenol-contaminated environments .

2. Toxicity Assessment
this compound has been studied for its cytotoxic effects on human lung cells, revealing that exposure can lead to oxidative stress and cell death. This research highlights the importance of understanding the environmental impact of nitrophenols and their potential health risks .

Analytical Chemistry

1. Spectrophotometric Methods
this compound is often analyzed using spectrophotometric techniques. A study demonstrated a novel method for the simultaneous determination of nitrophenol isomers using orthogonal signal correction and partial least squares regression, showcasing its analytical significance .

Case Studies

Case Study 1: Biodegradation by Pseudomonas putida
A study published in Applied and Environmental Microbiology examined the metabolic pathways of Pseudomonas putida in degrading nitroaromatic compounds, including this compound. The results indicated a wide substrate range for transforming nitroaromatic compounds into ammonia, highlighting the potential for using this bacterium in bioremediation strategies .

Case Study 2: Cytotoxicity Assessment
In an investigation into the cytotoxic effects of nitrophenols on human lung cells, researchers found that exposure to this compound resulted in increased reactive oxygen species production, leading to cellular death. This study emphasizes the need for caution when handling nitrophenols due to their potential health hazards .

Summary Table of Applications

Application AreaSpecific UsesReferences
Chemical IntermediatesSynthesis of dyes and pharmaceuticals
pH IndicatorColor change at specific pH levels
Environmental ScienceBiodegradation by bacteria
Analytical ChemistrySpectrophotometric analysis

Mechanism of Action

The mechanism of action of 3-nitrophenol involves its interaction with various molecular targets. For instance, in enzymatic reactions, it acts as a substrate that undergoes transformation by specific enzymes. The hydroxyl group on the benzene ring enhances its reactivity, making it susceptible to electrophilic and nucleophilic attacks. The nitro group, being an electron-withdrawing group, influences the electron density of the benzene ring, thereby affecting its reactivity in different chemical reactions .

Comparison with Similar Compounds

Structural and Physical Properties

3-NP is compared with its isomers (2-nitrophenol and 4-nitrophenol) and derivatives (e.g., 4-cyanophenol, 4-chloro-2-nitrophenol) in terms of substituent position, polarity, and solubility.

Compound Substituent Position Polarity (Log P) Water Solubility (g/L) Key Applications/Interactions
3-Nitrophenol Meta (-NO₂ at C3) 1.39 10.5 (25°C) Catalytic reduction , adsorption
2-Nitrophenol Ortho (-NO₂ at C2) 1.72 2.1 (20°C) Less reactive in catalytic reduction
4-Nitrophenol Para (-NO₂ at C4) 1.49 16.0 (25°C) Common model pollutant
4-Cyanophenol Para (-CN at C4) 1.18 8.5 (25°C) Co-extracted with 3-NP in wastewater

Key Observations :

  • The meta position of the nitro group in 3-NP reduces steric hindrance compared to the ortho isomer, enhancing its reactivity in catalytic reduction .
  • 3-NP’s lower water solubility compared to 4-NP influences its environmental mobility and adsorption behavior .

Toxicity and Environmental Impact

3-NP exhibits higher acute toxicity compared to its isomers and certain derivatives:

Compound EC₅₀ (BEAS-2B cells, μM) Priority Pollutant Status Degradation Pathway
This compound 48.2 US EPA-listed Microbial nitroreduction to aminophenol
4-Nitrophenol 52.8 Not listed Rapid reduction via noble metal catalysts
4-Cyanophenol 35.6 Not listed Partial degradation in wastewater

Key Findings :

  • 3-NP’s toxicity to human lung cells (A549 and BEAS-2B) is comparable to 4-NP but lower than 4-cyanophenol .
  • Microbial degradation of 3-NP by Ralstonia eutropha involves nitroreductase-mediated conversion to 3-hydroxylaminophenol, followed by Bamberger rearrangement to aminohydroquinone . In contrast, 4-chloro-2-nitrophenol is predominantly acetylated .

Catalytic Reduction Efficiency

The reduction of nitrophenols to aminophenols is a benchmark reaction for evaluating nanocatalysts. Activity depends on substituent position and catalyst type:

Catalyst Substrate Reduction Efficiency Rate Constant (k, min⁻¹) Reference
Ag Nanoparticles (UV) 3-NP 98% in 10 min 0.45
Pd/Graphene Oxide 3-NP 95% in 15 min 0.32
PtNi@SWCNT 3-NP → 3-AP 65% yield (anaerobic) N/A

Trends :

  • Reactivity order: 3-NP > 2-NP > 4-NP due to steric and electronic effects .
  • PtNi@SWCNT catalysts show comparable performance to literature benchmarks (e.g., Au nanoparticles) for 3-NP reduction .

Analytical Separation and Recovery

Capillary electrophoresis (CE) and solid-phase extraction (SPE) methods differentiate 3-NP from structurally similar phenols:

Parameter This compound 4-Cyanophenol Reference
Migration Time (CE) 16.5 min 15.05 min
SPE Recovery 98% 91%
Resolution Factor 2.90 -

Insights :

  • The higher recovery of 3-NP (98%) vs. 4-cyanophenol (91%) in SPE correlates with its stronger hydrogen-bonding capacity .

Adsorption Behavior

3-NP’s adsorption on mesoporous activated carbon (MAC) is influenced by competing compounds:

Adsorbent Target Compound Adsorption Type Key Interaction
MAC 3-NP Nonlinear → Linear H-bonding and π-π interactions
MAC 1,4-Dinitrobenzene Nonlinear → Linear π-π interactions only

Mechanism :

  • Polar competitors (e.g., 4-nitrophenol) disrupt 3-NP’s hydrogen-bonding interactions, linearizing its adsorption isotherm .

Biological Activity

3-Nitrophenol (3-NP), a nitrophenolic compound, is recognized for its diverse biological activities and environmental implications. This article explores its toxicity, metabolic pathways, biodegradation, and potential applications based on recent research findings.

This compound has the chemical formula C6H5NO3C_6H_5NO_3 and is characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring. It is known for its strong UV absorption above 290 nm, indicating susceptibility to photolysis in the environment .

Acute Toxicity

Research indicates that this compound exhibits notable acute toxicity in various animal models. The median lethal dose (LD50) for 3-NP has been reported to be around 2000 mg/kg in rats when administered orally . Clinical signs of toxicity include sedation, dyspnea, and convulsions. The compound has been shown to affect organ weights and induce pallor in the liver and kidneys at high doses .

Metabolic Pathways

The metabolism of this compound is expected to be similar to that of other nitrophenols, such as 2- and 4-nitrophenol. Phase I metabolic reactions typically involve cytochrome P450-mediated oxidation and reduction processes. These reactions lead to the formation of various metabolites, including nitroquinones and aminophenols, which are further conjugated with glucuronic acid or sulfates in Phase II reactions .

Microbial Degradation

Recent studies have identified specific bacteria capable of degrading this compound. For example, research conducted on the rhizosphere of Spirodela polyrrhiza demonstrated that certain bacterial strains could effectively degrade 3-NP, suggesting potential bioremediation applications in polluted environments . The isolated strains showed significant growth in media supplemented with 3-NP, indicating their utility in accelerated biodegradation processes.

Environmental Impact

The biodegradation of this compound is crucial for reducing its environmental persistence. The compound can be metabolized by various microbial communities, which can be harnessed for bioremediation strategies aimed at contaminated sites .

Case Study 1: Toxicity Assessment in Rats

In a controlled study involving Sprague-Dawley rats, the effects of varying doses of this compound were assessed. Animals were administered doses ranging from 1000 to 3000 mg/kg, with observations recorded for mortality and behavioral changes over a period of two weeks. The study found that higher doses resulted in increased mortality rates and significant behavioral alterations, including convulsions and ataxia .

Dose (mg/kg)Mortality Rate (%)Observed Symptoms
100010Sedation, dyspnea
200030Tonic-clonic convulsions
300020Severe ataxia

Case Study 2: Photocatalytic Reduction

A study exploring the photocatalytic reduction of this compound to 3-aminophenol using titanium dioxide indicated that this method could effectively reduce toxicity while transforming the compound into a less harmful derivative. The process showed promise for wastewater treatment applications where nitrophenolic compounds are prevalent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3-Nitrophenol in aqueous environmental samples?

A validated solid-phase extraction (SPE) and capillary electrophoresis (CE) method achieves 98% recovery for this compound in wastewater. Key parameters include:

  • SPE optimization : 40 mg/L sample concentration, 1.0 g multi-walled carbon nanotubes (MWCNTs) per cartridge, 5 mL/min flow rate .
  • CE conditions : 18 kV voltage, 214 nm detection wavelength, 15 mM phosphate buffer (pH 7.0), migration time of 16.5 minutes, and resolution factor of 2.90 .
  • Sensitivity : Limit of detection (LOD) 0.1–1.0 µg and limit of quantification (LOQ) 0.32–3.5 µg .

Q. How does the pKa of this compound influence its environmental mobility?

The pKa of this compound is 8.36, indicating partial ionization at environmental pH (6–8). In soil, its anionic form exhibits moderate-to-high mobility (Koc = 48–290), reducing adsorption to organic matter. This contrasts with neutral forms of other nitrophenol isomers, which adsorb more strongly .

Q. What are the primary physicochemical properties affecting this compound’s environmental persistence?

Key properties include:

  • Solubility : 13.5 g/L in water, facilitating aqueous transport .
  • Melting point : 95–98°C, indicating stability under ambient conditions .
  • Bioconcentration factor (BCF) : 25 in fish, suggesting low bioaccumulation potential .

Advanced Research Questions

Q. What are the key challenges in extrapolating this compound toxicity data from animal models to humans?

  • Interspecies toxicokinetic differences : Limited human data and absence of unique biomarkers (e.g., metabolites or protein adducts) hinder direct comparisons .
  • Route-specific absorption : Inhalation and dermal exposure data are sparse; existing studies focus on oral administration in rodents, which may not reflect human occupational exposure pathways .
  • Developmental toxicity : No studies evaluate placental transfer, despite concerns about fetal hemoglobin susceptibility .

Q. How can in vitro models address gaps in this compound’s toxicokinetics?

  • Placental barrier studies : Use human trophoblast cell lines (e.g., BeWo) to model transplacental transfer under varying pH and oxygenation conditions .
  • Hepatic metabolism : Primary hepatocyte cultures can identify cytochrome P450 isoforms responsible for nitro-reduction and glucuronidation pathways .
  • Dermal absorption : Franz diffusion cells with synthetic membranes simulate skin penetration kinetics .

Q. What methodologies resolve contradictions in this compound’s hematological effects across studies?

  • Dose-response harmonization : Reanalyze existing data using benchmark dose (BMD) modeling to standardize effect thresholds .
  • Confounder control : Adjust for co-exposure to 2- and 4-nitrophenol isomers in occupational studies, which may mask this compound-specific effects .
  • Biomarker validation : Develop mass spectrometry assays for 3-nitrophenyl glucuronide in urine as an exposure-specific marker .

Q. How can in silico models predict this compound’s environmental transformation products?

  • Quantum chemical calculations : Use density functional theory (DFT) to simulate nitro-group reduction pathways under anaerobic conditions .
  • Machine learning : Train models on existing nitrophenol degradation datasets to predict photolysis byproducts in surface waters .

Q. Research Gaps and Priorities

Q. Why is this compound understudied compared to its isomers?

  • Toxicity prioritization : 4-Nitrophenol dominates regulatory assessments due to stronger evidence for methemoglobinemia and ocular toxicity .
  • Synthetic byproduct status : this compound is less prevalent in industrial processes, reducing urgency for risk characterization .

Q. What integrated approaches improve confidence in this compound’s hazard classification?

  • Systematic review frameworks : Apply ATSDR’s 8-step process (e.g., risk of bias assessment, evidence synthesis) to evaluate fragmented animal data .
  • Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., nitro-reductive stress) to apical outcomes like hemolysis or renal toxicity .

Properties

IUPAC Name

3-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H
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InChI Key

RTZZCYNQPHTPPL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)[N+](=O)[O-]
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Molecular Formula

C6H5NO3
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DSSTOX Substance ID

DTXSID2025765
Record name 3-Nitrophenol
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Molecular Weight

139.11 g/mol
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Physical Description

M-nitrophenol is a colorless to pale yellow crystalline solid. Sinks in and mixes with water. (USCG, 1999), Yellow solid; [Hawley] Yellow powder; [MSDSonline]
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Boiling Point

381 °F at 70 mmHg (NTP, 1992), BP: 194 °C at 70 mm Hg
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in hot and dilute acids, in caustic solutions; insoluble in petroleum ether, 169.35 g/100 g in acetone at 0.2 °C; 1305.9 g/100 g in acetone at 84 °C; 116.9 g/100 g in alcohol at 1 °C; 1105.25 g/100 g in alcohol at 85 °C; 105.9 g/100 g in ether at 0.2 °C; 1065.8 g/100 g in acetone at 83 °C, Very soluble in ethanol, ether, and acetone, In water, 133,000 mg/L at 90 °C, In water, 13,550 mg/L at 25 °C
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Density

1.485 at 68 °F 1.2797 at 100 °C (Liquid) (USCG, 1999) - Denser than water; will sink, 1.485 at 20 °C/4 °C; 1.2797 at 100 °C/4 °C
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Vapor Pressure

70 mmHg at 381 °F (NTP, 1992), 0.1 [mmHg], 1.5X10-4 mm Hg at 25 °C /extrapolated from 0.09 mm Hg at 84 °C, 0.26 mm Hg at 96.1 °C/
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Color/Form

Monoclinic prisms from ether and dilute hydrochloric acid, Colorless to yellow crystals

CAS No.

554-84-7
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Melting Point

205 to 208 °F (NTP, 1992), 96.8 °C
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Synthesis routes and methods

Procedure details

Following general mode A, 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a red solid with a yield of 78% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-fluoro-3-(N-methylbenzamido)benzoic acid
3-Nitrophenol
2-fluoro-3-(N-methylbenzamido)benzoic acid
3-Nitrophenol
2-fluoro-3-(N-methylbenzamido)benzoic acid
3-Nitrophenol
2-fluoro-3-(N-methylbenzamido)benzoic acid
3-Nitrophenol
2-fluoro-3-(N-methylbenzamido)benzoic acid
3-Nitrophenol
2-fluoro-3-(N-methylbenzamido)benzoic acid
3-Nitrophenol

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